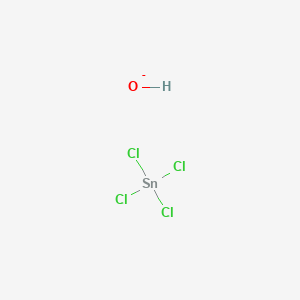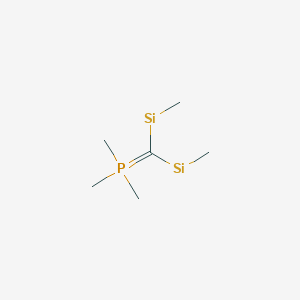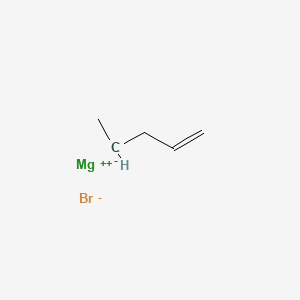
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one is an organic compound belonging to the class of cyclopentadienones. This compound is characterized by its unique structure, which includes two methyl groups and two 4-methylphenyl groups attached to a cyclopentadienone ring. Cyclopentadienones are known for their applications in organic synthesis and as ligands in organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one can be achieved through the Diels-Alder reaction, a well-known method for constructing cyclopentadienone rings. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Diels-Alder reaction. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclopentadienone ring into a cyclopentadiene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the cyclopentadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclopentadiene derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one exerts its effects involves interactions with molecular targets and pathways. For instance, as a ligand in organometallic chemistry, it can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, its derivatives may interact with cellular targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: Known for its use as a ligand in organometallic chemistry.
Cyclopentadienone: The parent compound, which is less stable and more reactive.
2,5-Dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one: A similar compound with phenyl groups instead of 4-methylphenyl groups.
Uniqueness
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one is unique due to the presence of 4-methylphenyl groups, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and interactions compared to similar compounds.
Propriétés
Numéro CAS |
65486-27-3 |
|---|---|
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2,5-dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C21H20O/c1-13-5-9-17(10-6-13)19-15(3)21(22)16(4)20(19)18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
Clé InChI |
KWYMQRQUBJSBRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)


![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)

![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)


![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)


